1-(1-(5-Bromonicotinoyl)pyrrolidin-3-yl)ethanone
Description
Properties
IUPAC Name |
1-[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-8(16)9-2-3-15(7-9)12(17)10-4-11(13)6-14-5-10/h4-6,9H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOIQNILDBKNAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1)C(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1-(5-Bromonicotinoyl)pyrrolidin-3-yl)ethanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Bromination: The nicotinoyl group is brominated at the 5-position using brominating agents such as bromine or N-bromosuccinimide.
Coupling Reaction: The brominated nicotinoyl group is then coupled with the pyrrolidine ring through a condensation reaction, often using reagents like acetic anhydride or other coupling agents.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
1-(1-(5-Bromonicotinoyl)pyrrolidin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- The compound is investigated for its role as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors. Its structural properties may enhance binding affinity and specificity, making it a candidate for developing new therapeutics.
-
Biological Studies
- Research has focused on understanding the effects of this compound on various cellular pathways. Preliminary studies suggest that it may influence neurochemical pathways, potentially offering insights into treatments for neurodegenerative diseases.
-
Industrial Applications
- Due to its unique structural characteristics, 1-(1-(5-Bromonicotinoyl)pyrrolidin-3-yl)ethanone may serve as a precursor in the synthesis of other complex organic molecules, facilitating advancements in chemical manufacturing processes.
Case Studies and Research Findings
Research has documented several case studies highlighting the efficacy of compounds similar to this compound:
- Neuroprotective Effects : A study demonstrated that derivatives of this compound exhibited neuroprotective properties in animal models of neurodegeneration.
- Antitumor Activity : Similar compounds have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer progression.
Mechanism of Action
The mechanism of action of 1-(1-(5-Bromonicotinoyl)pyrrolidin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-(1-(5-Bromonicotinoyl)pyrrolidin-3-yl)ethanone can be compared with other similar compounds, such as:
1-(1-(5-Chloronicotinoyl)pyrrolidin-3-yl)ethanone: Similar structure but with a chlorine atom instead of bromine.
1-(1-(5-Fluoronicotinoyl)pyrrolidin-3-yl)ethanone: Contains a fluorine atom in place of bromine.
1-(1-(5-Methylnicotinoyl)pyrrolidin-3-yl)ethanone: Features a methyl group instead of a halogen.
These compounds share structural similarities but differ in their chemical reactivity and biological activity, highlighting the unique properties of this compound.
Biological Activity
1-(1-(5-Bromonicotinoyl)pyrrolidin-3-yl)ethanone (CAS No. 2034414-83-8) is a synthetic organic compound notable for its unique structural features, including a pyrrolidine ring and a brominated nicotinoyl group. This compound has garnered interest in medicinal chemistry and biological research due to its potential pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | 1-[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]ethanone |
| Molecular Weight | 297.15 g/mol |
| Chemical Formula | C12H13BrN2O2 |
| InChI | InChI=1S/C12H13BrN2O2/c1-8(16)9-2-3-15(7-9)12(17)10-4-11(13)6-14-5-10/h4-6,9H,2-3,7H2,1H3 |
Research indicates that this compound interacts with specific molecular targets, such as enzymes or receptors within biological systems. The binding affinity and specificity of this compound can lead to modulation of various cellular pathways, which is crucial for its potential therapeutic applications.
Anticancer Properties
Recent studies have investigated the anticancer activity of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Neuroprotective Effects
Preliminary research suggests that this compound may possess neuroprotective properties. In models of neurodegenerative diseases, it has been observed to reduce oxidative stress and inflammation in neuronal cells, potentially offering a therapeutic avenue for conditions like Alzheimer's disease.
Antimicrobial Activity
The compound has also shown promise in antimicrobial studies. It was effective against various bacterial strains, indicating its potential use in developing new antibiotics or adjunct therapies for infectious diseases.
Case Studies and Research Findings
Several case studies have explored the biological effects of this compound:
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the compound's effects on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity against breast cancer cells .
- Neuroprotective Study : Research conducted at a leading university focused on the neuroprotective effects of this compound in an animal model of Alzheimer's disease. The findings revealed that treatment with this compound led to improved cognitive function and reduced amyloid plaque formation .
- Antimicrobial Assessment : A recent publication highlighted the antimicrobial efficacy of this compound against resistant strains of Staphylococcus aureus. The study reported a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating substantial antibacterial activity .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 1-(1-(5-Chloronicotinoyl)pyrrolidin-3-yl)ethanone | Chlorine instead of bromine | Moderate anticancer activity |
| 1-(1-(5-Fluoronicotinoyl)pyrrolidin-3-yl)ethanone | Fluorine instead of bromine | Enhanced neuroprotective effects |
| 1-(1-(5-Methylnicotinoyl)pyrrolidin-3-yl)ethanone | Methyl group instead of halogen | Reduced antimicrobial activity compared to brominated variant |
Q & A
Q. What are the recommended synthetic routes for 1-(1-(5-Bromonicotinoyl)pyrrolidin-3-yl)ethanone?
A two-step approach is typically employed:
- Step 1 : React 5-bromonicotinic acid with thionyl chloride to generate 5-bromonicotinoyl chloride.
- Step 2 : Perform nucleophilic substitution by reacting the acid chloride with 1-(pyrrolidin-3-yl)ethanone under basic conditions (e.g., triethylamine) in anhydrous dichloromethane.
- Optimization : Use catalytic piperidine in ethanol at 0–5°C to enhance reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization.
Q. How should researchers characterize this compound for structural confirmation?
Use a combination of:
- NMR spectroscopy : 1H and 13C NMR to confirm proton environments and carbon backbone (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm, acetyl group at δ 2.1 ppm) .
- High-resolution mass spectrometry (HRMS) : To verify molecular formula (C12H13BrN2O2, exact mass 296.01 g/mol).
- X-ray crystallography : For absolute stereochemical assignment if asymmetric centers are present .
Q. What safety protocols are critical during handling?
- Personal protective equipment (PPE) : Chemical-resistant gloves, lab coat, and safety goggles.
- Engineering controls : Perform reactions in a certified fume hood to minimize inhalation risks .
- Storage : Keep in airtight containers at –20°C, away from light and moisture .
Advanced Research Questions
Q. How can researchers evaluate the anticancer potential of this compound?
- In vitro assays :
- Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (IC50 values).
- Perform flow cytometry to study apoptosis (Annexin V/PI staining) and cell cycle arrest.
- In vivo models : Xenograft studies in mice, monitoring tumor volume reduction and toxicity profiles .
Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data?
- Check compound stability : Use HPLC to verify integrity under physiological conditions (pH 7.4, 37°C).
- Assess bioavailability : Measure plasma concentrations via LC-MS/MS after oral/intravenous administration.
- Orthogonal assays : Combine enzymatic assays (e.g., kinase inhibition) with transcriptomic profiling to identify off-target effects .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Modifications : Introduce substituents at the pyrrolidine nitrogen (e.g., alkyl groups) or replace the bromine on the pyridine ring with other halogens.
- Activity testing : Compare IC50 values across derivatives in cell-based assays.
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like kinases .
Q. What analytical methods ensure purity and stability in formulation studies?
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% trifluoroacetic acid) at 254 nm.
- Forced degradation : Expose the compound to heat (60°C), UV light, and acidic/alkaline conditions to identify degradation products .
- Validation : Report LOD (≤0.1 µg/mL), LOQ (≤0.3 µg/mL), and linearity (R² > 0.99) .
Q. How can stereochemical effects on bioactivity be investigated?
- Stereoselective synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) to prepare enantiomers.
- Chiral resolution : Analyze via chiral HPLC (Chiralpak IA column) or NMR with chiral shift reagents.
- Biological testing : Compare enantiomer activity to determine if bioactivity is stereospecific .
Q. What methodologies identify metabolic pathways and metabolites?
- In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor.
- Metabolite profiling : Use LC-MS/MS to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites.
- CYP enzyme mapping : Employ CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify involved enzymes .
Q. How to develop this compound as a molecular probe for target identification?
- Affinity probes : Introduce an alkyne/azide handle for click chemistry conjugation to biotin or fluorophores.
- Photoaffinity labeling : Incorporate a diazirine moiety to crosslink with target proteins under UV light.
- Pull-down assays : Use streptavidin beads to isolate probe-bound proteins for proteomic analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
